molecular formula C20H14Cl2N4S B14962655 3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B14962655
M. Wt: 413.3 g/mol
InChI Key: YPXQNABCIXXCJD-UHFFFAOYSA-N
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Description

3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1,4-dioxane and heating to temperatures around 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((2,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
  • 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

What sets 3-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine apart from similar compounds is its specific substitution pattern and the presence of both the triazole and pyridine rings. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14Cl2N4S

Molecular Weight

413.3 g/mol

IUPAC Name

3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14Cl2N4S/c21-16-9-8-15(18(22)11-16)13-27-20-25-24-19(14-5-4-10-23-12-14)26(20)17-6-2-1-3-7-17/h1-12H,13H2

InChI Key

YPXQNABCIXXCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4

Origin of Product

United States

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